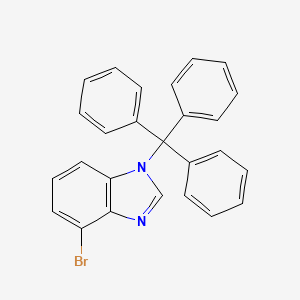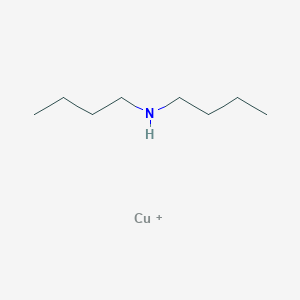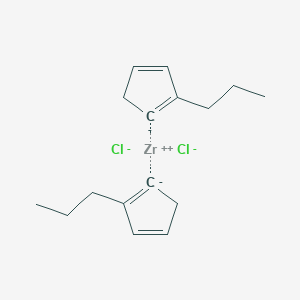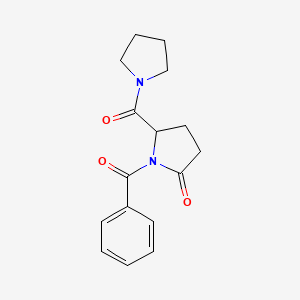
1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a carbonyl group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Formation of the Second Pyrrolidine Ring: The second pyrrolidine ring is formed through a cyclization reaction involving suitable precursors.
Coupling of the Two Rings: The final step involves coupling the two pyrrolidine rings through a carbonyl group, typically using a condensation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
科学的研究の応用
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can be compared with similar compounds, such as:
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one: This compound has a benzyl group instead of a benzoyl group, leading to different chemical properties and reactivity.
1-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one: Lacks the benzoyl group, resulting in distinct chemical behavior and applications.
特性
CAS番号 |
57632-71-0 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChIキー |
UAJWPUQWJOYSIT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


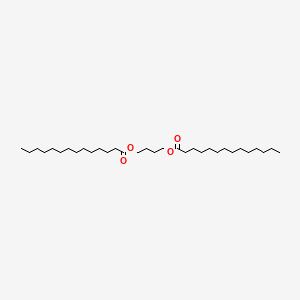


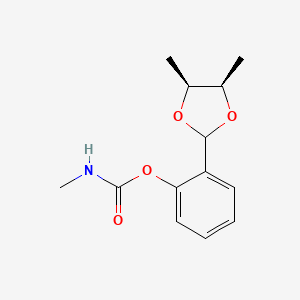
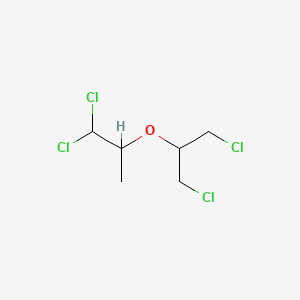
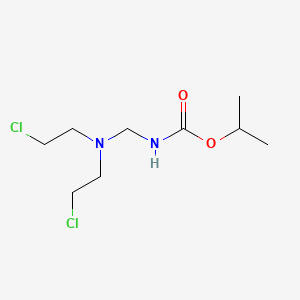

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
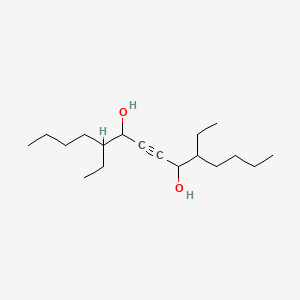
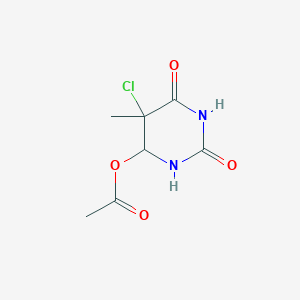
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
